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Compound of Interest

Compound Name: N-Cbz-7-Aminoheptanoic acid

Cat. No.: B2918806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for N-Cbz-7-aminoheptanoic acid. Due

to the limited availability of public experimental spectra for this specific compound, this guide

combines theoretical predictions based on its chemical structure with established knowledge of

related molecules. It also outlines the standard experimental protocols for acquiring such data,

intended to assist researchers in their own analytical endeavors.

Introduction
N-Cbz-7-aminoheptanoic acid, also known as N-(benzyloxycarbonyl)-7-aminoheptanoic acid,

is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and

the development of various bioactive molecules. Its structure incorporates a heptanoic acid

backbone, a carbamate-protected amine, and a benzyl group. Accurate characterization of this

compound is crucial for quality control and for understanding its role in subsequent chemical

transformations. This guide focuses on the two primary analytical techniques for its structural

elucidation: NMR spectroscopy and mass spectrometry.
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The following tables summarize the predicted quantitative data for N-Cbz-7-aminoheptanoic
acid. These predictions are based on the analysis of its constituent functional groups and

comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H C₆H₅-

~5.10 s 2H -CH₂-Ph

~4.95 br s 1H -NH-

~3.20 q 2H -CH₂-NH-

~2.35 t 2H -CH₂-COOH

~1.65 m 2H -CH₂-CH₂COOH

~1.50 m 2H -CH₂-CH₂-NH-

~1.35 m 4H -CH₂-(CH₂)₂-CH₂-

~11.5-12.0 br s 1H -COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~179.0 COOH

~156.5 -NH-C=O

~136.8 Quaternary C of Phenyl

~128.5 CH of Phenyl

~128.1 CH of Phenyl

~128.0 CH of Phenyl

~66.7 -CH₂-Ph

~40.8 -CH₂-NH-

~33.9 -CH₂-COOH

~29.5 Methylene C

~28.8 Methylene C

~26.4 Methylene C

~24.9 Methylene C

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Predicted Fragment

279 [M]⁺ (Molecular Ion)

108 [C₇H₈O]⁺ (Tropylium ion rearrangement)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Various Fragments from aliphatic chain cleavage

Experimental Protocols
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The following are detailed methodologies for acquiring NMR and MS data for N-Cbz-7-
aminoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of

N-Cbz-7-aminoheptanoic acid.

Materials:

N-Cbz-7-aminoheptanoic acid sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flasks and pipettes

Instrumentation:

500 MHz NMR Spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of N-Cbz-7-aminoheptanoic acid.

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: ~16 ppm

Acquisition time: ~2-3 seconds

Relaxation delay: 2 seconds

Number of scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: ~240 ppm

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-7-
aminoheptanoic acid.

Materials:

N-Cbz-7-aminoheptanoic acid sample

Methanol (HPLC grade) or other suitable volatile solvent

Vials and micropipettes

Instrumentation:

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (using ESI-MS as an example):

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound (e.g., sodium

trifluoroacetate).
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Set the ionization source parameters:

Ionization mode: Positive or negative ion mode.

Capillary voltage: ~3-4 kV

Nebulizer gas (N₂) pressure: ~30-40 psi

Drying gas (N₂) flow rate: ~8-10 L/min

Drying gas temperature: ~300-350 °C

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion using a

syringe pump at a flow rate of ~5-10 µL/min.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for sample analysis and a conceptual

representation of the molecular structure for data interpretation.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of N-
Cbz-7-Aminoheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2918806#n-cbz-7-aminoheptanoic-acid-
nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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